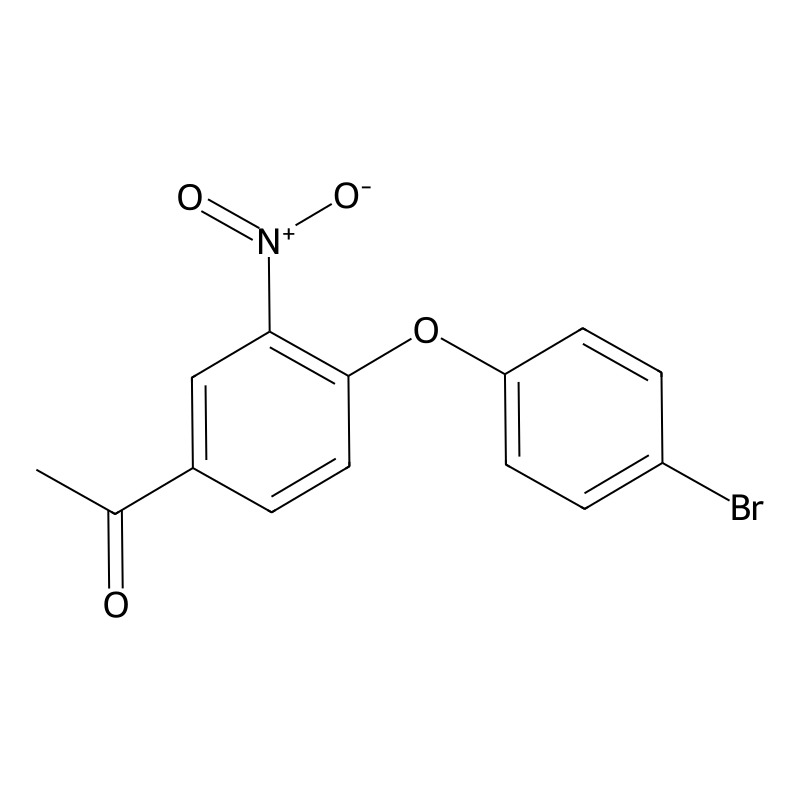

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone, also known by its CAS number 1019529-86-2, is a chemical compound characterized by a complex structure that includes a bromophenoxy group and a nitrophenyl group attached to an ethanone moiety. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 336.14 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The bromine atom in the bromophenoxy group can be replaced by various nucleophiles, which can lead to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which alters the compound's biological activity and properties.

- Condensation Reactions: The ethanone moiety can participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.

Common reagents used in these reactions include lithium aluminum hydride for reductions and various alkyl halides for substitution reactions.

The synthesis of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone typically involves the following steps:

- Bromination: Starting with 4-bromophenol, bromination can be performed to introduce the bromine atom at the para position.

- Nitration: The resulting compound can then undergo nitration using a mixture of nitric and sulfuric acid to introduce the nitro group at the meta position relative to the ether linkage.

- Acetylation: Finally, acetylation can be performed using acetic anhydride or acetyl chloride to form the ethanone derivative.

These steps require careful control of reaction conditions such as temperature and concentration to achieve high yields and purity.

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone has potential applications in:

- Medicinal Chemistry: As a precursor for synthesizing biologically active compounds, particularly those targeting cancer or bacterial infections.

- Material Science: Its unique structure may allow it to be used in developing new materials with specific optical or electronic properties.

- Chemical Research: It serves as a valuable intermediate in organic synthesis due to its reactive functional groups.

Several compounds share structural similarities with 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-nitrophenyl)ethanone | CHBrNO | Contains a bromo and nitro group on adjacent phenyl rings |

| 1-(4-Fluorophenyl)-2-nitroethanone | CHFNO | Fluorine substitution instead of bromine |

| 1-(4-Methylphenyl)-3-nitrophenylmethanone | CHNO | Methyl substitution leading to different electronic properties |

The uniqueness of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone lies in its specific combination of a brominated phenoxy group and a nitrophenyl group, which may confer distinct biological activities not present in other derivatives.

Molecular Formula and Weight

1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone represents a complex organic compound characterized by distinct structural features including bromophenoxy and nitrophenyl substituents attached to an ethanone backbone [1] [2]. The compound belongs to the class of substituted acetophenones and exhibits significant structural complexity due to its multiple aromatic ring systems and functional groups.

The molecular formula of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone is C₁₄H₁₀BrNO₄, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms [1] [2]. This formula reflects the compound's substantial molecular architecture incorporating both electron-withdrawing nitro and bromine substituents along with an ether linkage connecting the two aromatic systems.

The molecular weight of this compound has been precisely determined to be 336.14 grams per mole [1] [2]. This molecular weight calculation is consistent across multiple authoritative chemical databases and represents the sum of the atomic masses of all constituent atoms within the molecule. The relatively high molecular weight reflects the presence of the heavy bromine atom and the extended aromatic system characteristic of this compound.

Additional mass spectrometric data provides further precision in molecular identification. The exact mass of 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone is recorded as 334.97932 daltons, while the monoisotopic mass is identically 334.97932 daltons [2]. These precise mass measurements are particularly valuable for analytical identification and structural confirmation using high-resolution mass spectrometry techniques.

Comprehensive Molecular Properties Data Table

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrNO₄ | PubChem, Sigma-Aldrich [1] [2] |

| Molecular Weight | 336.14 g/mol | PubChem, Sigma-Aldrich [1] [2] |

| Exact Mass | 334.97932 Da | PubChem [2] |

| Monoisotopic Mass | 334.97932 Da | PubChem [2] |

| CAS Number | 1019529-86-2 | PubChem, Heterocyclics [2] [3] |

| PubChem CID | 28414675 | PubChem [2] |

| MDL Number | MFCD11655781 | Sigma-Aldrich [1] |

| UNSPSC Code | 12352200 | Sigma-Aldrich [1] |

| PubChem Substance ID | 329815428 | Sigma-Aldrich [1] |

| Physical Form | Solid | Sigma-Aldrich [1] |

| Heavy Atom Count | 20 | PubChem [2] |

| Hydrogen Bond Donor Count | 0 | PubChem [2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem [2] |

| Rotatable Bond Count | 3 | PubChem [2] |

| Topological Polar Surface Area | 72.1 Ų | PubChem [2] |

| XLogP3-AA | 3.7 | PubChem [2] |

| Formal Charge | 0 | PubChem [2] |

| Complexity | 363 | PubChem [2] |

| Covalently-Bonded Unit Count | 1 | PubChem [2] |

Structural Identification Parameters

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone [2]. This nomenclature precisely describes the substitution pattern and functional group arrangement within the molecular structure.

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 [1] [2]. The corresponding International Chemical Identifier Key is WFGKIUDNHBMEPA-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical informatics applications [1] [2].

The Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N+[O-] [1] [2]. This notation efficiently encodes the complete molecular structure including the positions of all functional groups and aromatic substitution patterns.

Primary Chemical Identifiers Data Table

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1019529-86-2 [1] [2] |

| PubChem CID | 28414675 [1] |

| IUPAC Name | 1-[4-(4-bromophenoxy)-3-nitrophenyl]ethanone [1] |

| Chemical Name | 1-(4-(4-Bromophenoxy)-3-nitrophenyl)ethanone [1] |

| Molecular Formula | C14H10BrNO4 [1] [2] |

| Molecular Weight | 336.14 g/mol [1] |

| MDL Number | MFCD11655781 [3] |

Structural Identification Codes

The compound possesses highly specific structural identification codes that enable precise molecular recognition across chemical databases. The International Chemical Identifier (InChI) string is documented as InChI=1S/C14H10BrNO4/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 [1], providing a complete structural description suitable for computational chemistry applications.

The corresponding InChI Key WFGKIUDNHBMEPA-UHFFFAOYSA-N [1] offers a condensed hash-based representation of the molecular structure, facilitating rapid database searches and structure matching operations. The Simplified Molecular Input Line Entry System notation is represented as CC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N+[O-] [1], encoding the complete connectivity information in a linear format.

Synonymous Nomenclature and Alternative Identifiers

Physical and Chemical Property Characterization

Computed Molecular Properties Data Table

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 336.14 g/mol [1] | PubChem 2.2 (2025.04.14) |

| XLogP3-AA | 3.7 [1] | XLogP3 3.0 (2025.04.14) |

| Hydrogen Bond Donor Count | 0 [1] | Cactvs 3.4.8.18 (2025.04.14) |

| Hydrogen Bond Acceptor Count | 4 [1] | Cactvs 3.4.8.18 (2025.04.14) |

| Rotatable Bond Count | 3 [1] | Cactvs 3.4.8.18 (2025.04.14) |

| Exact Mass | 334.97932 Da [1] | PubChem 2.2 (2025.04.14) |

| Monoisotopic Mass | 334.97932 Da [1] | PubChem 2.2 (2025.04.14) |

| Topological Polar Surface Area | 72.1 Ų [1] | Cactvs 3.4.8.18 (2025.04.14) |

| Heavy Atom Count | 20 [1] | PubChem |

| Formal Charge | 0 [1] | PubChem |

| Complexity | 363 [1] | Cactvs 3.4.8.18 (2025.04.14) |

The compound demonstrates characteristic properties of aromatic ketones with electron-withdrawing substituents. The XLogP3-AA value of 3.7 [1] indicates moderate lipophilicity, suggesting potential for membrane permeation while maintaining aqueous solubility characteristics suitable for biological applications. The absence of hydrogen bond donors [1] combined with four hydrogen bond acceptors [1] reflects the presence of nitro and carbonyl oxygen atoms capable of forming intermolecular interactions.

Structural Complexity and Stereochemical Considerations

The molecular architecture exhibits zero isotope atom count [1] and zero defined stereocenter count [1], confirming the absence of chiral centers and isotopic substitution within the molecular framework. The topological polar surface area of 72.1 Ų [1] falls within the range typically associated with compounds capable of crossing biological membranes, while the complexity value of 363 [1] reflects the intricate substitution pattern characteristic of multi-ring aromatic systems.

The compound exists as a single covalently-bonded unit [1] with three rotatable bonds [1], indicating conformational flexibility around the ether linkage connecting the bromophenyl and nitrophenyl moieties. This structural feature may influence the compound's interaction with biological targets and its overall pharmacokinetic properties.

Research Findings and Applications in Chemical Science

Structural Analogues and Chemical Relationships

Research investigations into related acetophenone derivatives have revealed significant insights into structure-activity relationships within this chemical class. Studies examining bromophenyl-containing acetophenones have demonstrated that the positioning of halogen substituents significantly influences both chemical reactivity and biological activity [4]. The nitrophenyl moiety present in this compound belongs to a well-characterized class of electron-withdrawing aromatic substituents that modify the electronic properties of the parent acetophenone framework [6].

Investigations into similar bromophenoxy compounds have shown that the ether linkage between aromatic rings provides conformational flexibility while maintaining aromatic conjugation effects [7] [8]. This structural motif appears frequently in pharmaceutical intermediates and materials science applications, where the combination of electron-rich and electron-poor aromatic systems enables fine-tuning of molecular properties [6].

Synthetic Chemistry and Preparative Methods

The synthesis of related acetophenone derivatives typically involves Friedel-Crafts acylation reactions or nucleophilic aromatic substitution procedures [10] [11]. Research into brominated nitrophenyl compounds has established that sequential functionalization approaches often provide superior regioselectivity compared to simultaneous introduction of multiple substituents [4] [12]. The presence of both electron-withdrawing nitro groups and electron-donating ether linkages in the target structure suggests that careful control of reaction conditions is essential for successful synthetic transformations.

Photochemical studies of nitrophenyl ketone systems have revealed novel rearrangement pathways that may be relevant to the photostability and degradation pathways of this compound class [13] [14]. These investigations demonstrate that nitrophenyl-containing ketones can undergo complex photoinduced oxygen transfer reactions, potentially leading to hydroxamic acid derivatives under specific irradiation conditions [14].

Analytical Characterization and Spectroscopic Properties

Spectroscopic analysis of related acetophenone derivatives has established characteristic absorption patterns that enable structural identification and purity assessment [4] [15]. Infrared spectroscopy typically reveals distinct carbonyl stretching frequencies around 1690 cm⁻¹ for aromatic ketones [4], while nitro group vibrations appear in the 1350-1550 cm⁻¹ region [4]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns for aromatic protons and the acetyl methyl group [4] [10].

Mass spectrometric fragmentation studies of brominated aromatic compounds demonstrate predictable loss patterns involving halogen atoms and nitro groups [16] [10]. These analytical techniques collectively provide comprehensive structural verification and enable monitoring of synthetic transformations and purification procedures.

Database Registration and Computational Studies

The compound's registration in major chemical databases facilitates computational chemistry investigations and structure-activity relationship analyses. Database entries confirm the compound's classification as a canonicalized structure [1] suitable for electronic structure calculations and molecular modeling studies. The availability of computed properties through PubChem enables researchers to predict physical-chemical behavior and assess potential applications without requiring experimental synthesis [1].